Quinoclamine inhibits NF-κB activity by targeting key steps in the canonical signaling pathway, preventing the transcription factor from activating its target genes [1].
This compound inhibits NF-κB signaling by blocking IKK complex activity and p65 nuclear translocation. [1]
The table below summarizes key experimental findings on this compound's inhibitory activity:
| Parameter | Experimental System | Result / Value | Context / Significance |
|---|---|---|---|
| IC50 (NF-κB Inhibition) [2] | HepG2 cells | 1.7 μM | Concentration for 50% inhibition of endogenous NF-κB activity. |
| TC50 (Cytotoxicity) [1] | HepG2 cells | 12.5 μM | Concentration causing 50% reduction in cell viability. |
| Inhibition of IκB-α Phosphorylation [1] | HepG2/NF-κB cells | Observed at 1-4 μM | Mechanistic evidence; Western blot analysis. |
| Inhibition of p65 Translocation [1] | HepG2/NF-κB cells | Observed at 1-4 μM | Mechanistic evidence; Western blot/imaging. |
| Broad-Spectrum Activity [1] [2] | Lung (A-549) & Breast (MCF7) cancer lines | Activity confirmed | Suppressed induced NF-κB activities in multiple cancer types. |
For researchers seeking to validate or build upon these findings, here are the key methodologies from the primary study [1].
NF-κB Luciferase Reporter Assay
Western Blot Analysis
MTT Cell Viability Assay
The table below summarizes the fundamental technical data for Quinoclamine.
| Property | Description / Value |
|---|---|
| IUPAC Name | 2-amino-3-chloro-1,4-naphthoquinone [1] |
| CAS RN | 2797-51-5 [1] |
| Chemical Formula | C₁₀H₆ClNO₂ [1] |
| Molecular Mass | 207.61 g/mol [1] |
| Pesticide Type | Selective herbicide and algicide [1] |
| Mode of Action (Pesticide) | Inhibits photosynthesis [1] |
| Mode of Action (Therapeutic) | Inhibits NF-κB pathway [2] [3] |
| Melting Point | 201 °C [1] |
| Water Solubility | 20.7 mg/L at 20 °C [1] |
| Regulatory Status (EU) | Not approved [1] |
This compound is primarily used for post-emergence control of mosses, liverworts, duckweed, and algae in turf and rice fields [1]. It is a yellow, crystalline solid with low solubility in water and low volatility [1].
This compound suppresses NF-κB activity, a key transcription factor linked to cell growth, apoptosis, and cancer progression [2] [3]. Research in HepG2 human hepatocellular carcinoma cells shows its action involves a defined signaling pathway.
This compound inhibits NF-κB signaling by blocking IκB-α phosphorylation and p65 nuclear translocation [2] [3].
This inhibition leads to downregulation of genes controlling cell cycle and apoptosis, revealing anti-cancer potential [2] [3]. This compound also down-regulates UDP glucuronosyltransferase genes, suggesting it may slow excretion and interfere with metabolism of other drugs [2] [3].
This compound is classified as a "forever chemical" due to its high aquatic toxicity and potential for bioaccumulation [1]. Oral LD₅₀ in rats is 1360 mg/kg, and 48-hour LC₅₀ in carp is 0.79 mg/L, indicating high toxicity to aquatic life [4] [1].
Advanced Oxidation Processes (AOPs) show promise for mitigating this compound pollution. A novel catalyst, Gd-doped Co@NOC, efficiently activates peroxymonosulfate (PMS) to generate reactive oxygen species (ROS) that degrade this compound in water via radical and non-radical pathways [4].
Key experimental methodologies from research provide a framework for studying this compound's effects and presence.
This protocol outlines the process for global gene expression profiling to determine this compound's biological mechanisms and effects.
Workflow for transcriptomic analysis of this compound effects using DNA microarray technology [2] [5].
Key Steps:
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be applied for simultaneous analysis of this compound and other pesticides in complex matrices [6].
The nuclear factor kappa B (NF-κB) signaling pathway represents a crucial intracellular regulatory system controlling numerous cellular processes including inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, contributing to tumorigenesis and cancer progression. Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) has been identified as a novel NF-κB inhibitor that exerts its effects through specific inhibition of IκB-α phosphorylation, a key regulatory step in the NF-κB activation cascade.
The molecular mechanism of this compound centers on its ability to disrupt the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers (typically p50-p65 heterodimers) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by various stimuli, the IκB kinase (IKK) complex, particularly its IKKβ subunit, phosphorylates IκBα at critical serine residues (Ser32 and Ser36) within a conserved destruction box motif. This phosphorylation marks IκBα for polyubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate target genes [1] [2].
This compound specifically interferes with this process by inhibiting IκB-α phosphorylation, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation. Research demonstrates that this compound suppresses both endogenous NF-κB activity in HepG2 hepatocarcinoma cells and induced NF-κB activities in lung (A-549) and breast (MCF7) cancer cell lines. Through this mechanism, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, demonstrating its anti-cancer potential [3] [4].
Table 1: Quantitative experimental data on this compound's effects
| Experimental Parameter | Result/Value | Experimental System | Citation |
|---|---|---|---|
| NF-κB Inhibition | Significant suppression of endogenous and induced NF-κB activity | HepG2, A-549, MCF7 cell lines | [3] [4] |
| IκB-α Phosphorylation Inhibition | Dose-dependent inhibition | HepG2/NF-κB cells | [3] |
| p65 Nuclear Translocation Block | Confirmed through Western blot | HepG2/NF-κB cells | [3] |
| Cell Viability TC₅₀ | Compound concentration reducing viability by 50% | HepG2 cells | [3] |
| IC₅₀ for NF-κB Activity | Compound concentration inhibiting NF-κB activity by 50% | Recombinant HepG2/NF-κB cells | [3] |
| Down-regulation of UDP-Glucuronosyltransferase Genes | Significant reduction in expression | HepG2 cells | [3] |
Table 2: Key kinetic parameters of IKKβ-catalyzed phosphorylation of IκBα
| Kinetic Parameter | Value | Significance | Citation |
|---|---|---|---|
| Maximum Observed Rate (kₚ) | 0.32 s⁻¹ | Maximum phosphorylation rate of IκBα by IKKβ | [1] [2] |
| ATP Binding Affinity (K𝚍) | 12 μM | Binding affinity of ATP for IKKβ•IκBα complex | [1] [2] |
| Phosphorylation Sites | Ser32 and Ser36 | Primary phosphorylation sites in destruction box motif | [1] [2] |
| Phosphorylation Mechanism | Sequential (Ser32 followed by Ser36) | Occurs within single binding event | [1] [2] |
| Effect of S32D Mutation | 2x faster than WT IκBα | Phosphomimetic mutant increases phosphorylation rate | [1] [2] |
The kinetic data demonstrate that IKKβ phosphorylates IκBα through a sequential mechanism within a single binding event, with phosphorylation at Ser32 enhancing the subsequent phosphorylation at Ser36. While the search results don't provide this compound's direct binding constants for IKKβ, its effective inhibition of IκBα phosphorylation suggests it targets this specific kinase activity, potentially through competitive or allosteric mechanisms that disrupt the carefully orchestrated phosphorylation sequence [1] [2].
The following diagram illustrates the NF-κB signaling pathway and the molecular site of this compound intervention:
This diagram illustrates the canonical NF-κB signaling pathway and this compound's specific molecular target. In the basal state, NF-κB is sequestered in the cytoplasm through interaction with IκB-α. Upon cellular stimulation, the IKK complex is activated and phosphorylates IκB-α at Ser32 and Ser36 residues. This compound directly inhibits this phosphorylation event, thereby preventing the subsequent ubiquitination, proteasomal degradation of IκB-α, nuclear translocation of NF-κB, and ultimately the transcription of pro-survival and inflammatory genes [3] [1] [2].
The inhibition of IκB-α phosphorylation by this compound has significant implications for cancer therapeutics and inflammatory disease management. As constitutive NF-κB activation is observed in numerous cancers, including breast, lung, liver, and hematological malignancies, targeted inhibition of this pathway represents a promising therapeutic strategy.
This compound's effect on UDP glucuronosyltransferase genes suggests it may potentially interfere with drug metabolism, potentially slowing the excretion of co-administered therapeutic agents. This property warrants consideration in drug combination regimens but also suggests potential applications in enhancing drug efficacy through modulated metabolism [3].
The compound's broad activity across multiple cancer cell lines indicates its potential as a broad-spectrum anti-cancer agent, particularly for malignancies driven by aberrant NF-κB signaling. Future research directions should include in vivo validation studies, combination therapy assessments, and further mechanistic studies to elucidate the precise structural interaction between this compound and the IKK complex.
Quinoclamine inhibits the canonical NF-κB pathway by targeting key steps that prevent the p65 subunit from reaching the nucleus, as illustrated below.
This compound inhibits NF-κB by blocking IκBα phosphorylation and p65 nuclear translocation.
The p65 subunit contains a nuclear localization signal (NLS) that is exposed upon IκBα degradation, allowing importin proteins to shuttle the NF-κB complex into the nucleus [1]. This compound interferes with this process by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and subsequent p65 nuclear translocation [2] [3].
The following tables summarize key quantitative findings from experimental studies on this compound.
Table 1: Potency of this compound in Cell-Based Assays
| Assay Type | Cell Line | Result/IC50 Value | Citation |
|---|---|---|---|
| NF-κB Inhibition | HepG2 (liver cancer) | IC50 = 1.7 μM | [3] [4] |
| Cell Viability (MTT) | HepG2 (liver cancer) | TC50 = 12.5 μM | [2] |
| NF-κB Inhibition | MCF7 (breast cancer) & A-549 (lung cancer) | Significant suppression of induced NF-κB activity | [2] [3] |
Table 2: Concentration-Dependent Effects of this compound in HepG2 Cells
| Concentration | Effect on IκBα Phosphorylation | Effect on p65 Translocation | Citation |
|---|---|---|---|
| 1 μM | Measurable inhibition | Measurable inhibition | [2] [4] |
| 2 μM | Significant inhibition | Significant inhibition | [2] [4] |
| 4 μM | Strong inhibition | Strong inhibition | [2] [4] |
For researchers looking to validate and build upon these findings, here are the core methodologies from the studies.
This protocol is used to detect changes in IκBα phosphorylation and p65 subcellular localization [2] [5].
This assay quantifies NF-κB transcriptional activity [2].
ImageStream cytometry combines the statistical power of flow cytometry with the detailed imagery of microscopy to quantitatively assess p65 nuclear translocation [6].
Workflow for quantifying p65 translocation using ImageStream cytometry.
This compound's suppression of p65 translocation has significant implications:
The following table summarizes the anticancer activity of various naphthoquinone derivatives reported in recent studies. The data demonstrates their potency across multiple cancer cell lines.
| Compound Name / Code | Cancer Cell Line (Type) | Key Activity Metric | Reference / Source |
|---|---|---|---|
| Naphthoquinone derivatives (5-7) [1] | Cells with NQO1 overexpression | High enzymatic conversion by NQO1; selective toxicity | International Journal of Molecular Sciences (2025) |
| Derivative 4 (Lawsone-based) [2] | IGROV-1 (Ovarian Carcinoma) | 46.7% cell viability (cf. 74.5% in melanoma, selective activity) | Toxins (2023) |
| Fluorosulfate derivatives (NQS, etc.) [3] | PC-3 (Prostate), SKOV-3 (Ovarian), MCF-7 (Breast), Jurkat (Leukemia) | Cytotoxic effects higher than Cisplatin | International Journal of Molecular Sciences (2024) |
| 2-O-alkyl lawsone derivatives (8-12) [2] | HeLa (Cervix Carcinoma) | Viability < 30% for most active; optimal chain length (C5) observed | Toxins (2023) |
| Naphthoquinone-RES Hybrids [4] | MCF-7 (Breast), PC3 (Prostate) | Identification of new anticancer leads with Hsp90 inhibition potential | Iranian Journal of Pharmaceutical Research (2019) |
The following methodologies are commonly employed to assess the drug-like properties and biological activity of naphthoquinone derivatives.
This protocol is used for the initial computational screening of compound libraries [5].
This workflow determines a compound's ability to kill cancer cells and induce programmed cell death [2].
A common method for creating novel naphthoquinone derivatives, such as hybrids with 8-hydroxyquinoline, is outlined below [1].
Caption: Synthetic route for naphthoquinone-quinoline hybrids.
Naphthoquinone derivatives exert anticancer effects through multiple mechanisms, with Reactive Oxygen Species (ROS) generation playing a central role.
Caption: Multimodal anticancer mechanisms of naphthoquinones.
While data on Quinoclamine is sparse, the research on its parent scaffold provides clear directions:
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) was identified as a novel inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway, a transcription factor critically involved in cell growth, apoptosis, and cell cycle progression, and is often dysregulated in cancer [1] [2].
The diagram below illustrates the signaling pathway through which this compound exerts its inhibitory effect.
Figure 1: Proposed mechanism of this compound as an NF-κB pathway inhibitor. This compound suppresses NF-κB activation by inhibiting IκB-α phosphorylation and subsequent p65 nuclear translocation. [1]
The anti-cancer potential of this compound was demonstrated through a series of in vitro experiments. The key quantitative findings from these studies are summarized in the table below.
Table 1: Summary of Key Experimental Findings on this compound's Anti-Cancer Effects [1]
| Experimental Model | Assay/Method | Key Finding | Implication |
|---|---|---|---|
| HepG2 (Liver Cancer) | Western Blot | Inhibition of IκB-α phosphorylation & p65 nuclear translocation. | Confirmed mechanism as an NF-κB pathway inhibitor. |
| Multiple Cancer Cell Lines | Luciferase Reporter Assay | Inhibition of induced NF-κB activity. | Activity is not cell-line specific. |
| HepG2, Hep3B, MCF7, A-549 | MTT Assay | TC50 values determined (concentration that reduces cell viability by 50%). | Demonstrated direct cytotoxic effects on cancer cells. |
| HepG2 Cells | Transcriptomic (Microarray) Analysis | Altered expression of genes regulating cell cycle, apoptosis, and drug metabolism (UGTs). | Suggests multi-faceted anti-cancer potential and a possible effect on drug pharmacokinetics. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for the core assays used in the original study [1].
The initial study positioned this compound as a promising lead compound with a multi-faceted anti-cancer profile [1]:
However, this foundational research necessitates further investigation to advance the compound's therapeutic potential. Key questions remain regarding its pharmacokinetics, in vivo efficacy, and safety profile. Subsequent research should focus on:
Quinoclamine (CAS 2797-51-5) is a naphthoquinone compound used as an herbicide and a reference standard for analytical testing [1] [2] [3]. Its basic chemical properties and examples of commercially available reference materials are listed below.
Table 1: Chemical Properties of this compound
| Property | Detail |
|---|---|
| CAS Registry Number | 2797-51-5 [1] [2] [3] |
| IUPAC Name | 2-amino-3-chloro-1,4-naphthalenedione [2] |
| Molecular Formula | C₁₀H₆ClNO₂ [1] [2] [4] |
| Molecular Weight | 207.61 g/mol [2] [3] [4] |
| SMILES | O=C(C(Cl)=C(C1=O)N)C2=C1C=CC=C2 [3] |
| InChI Key | OBLNWSCLAYSJJR-UHFFFAOYSA-N [1] [2] |
Table 2: Examples of this compound Analytical Standards
| Product Description | Source / Catalog | Concentration / Quantity |
|---|---|---|
| Analytical Standard (neat) | Sigma-Aldrich (PESTANAL) [1] | Various sizes |
| High-Purity Reference Material | HPC Standards [5] | 100 mg |
| This compound Solution | HPC Standards [5] | 100 µg/mL in Acetonitrile |
| Deuterated Internal Standard (D4-Quinoclamine Solution) | HPC Standards [5] | 100 µg/mL in Acetonitrile |
While a specific, ready-to-use HPLC method for this compound is not detailed in the search results, the following general steps and considerations can guide your protocol development.
Sample Preparation is Critical Sample preparation is central to a successful analysis and depends heavily on the sample matrix [6]. For complex matrices like those mentioned in the search results, a multi-step process may be necessary.
General HPLC Method Scouting & Optimization A robust HPLC method is built through systematic development [6].
Proposed Workflow for HPLC Analysis The diagram below outlines a general workflow for developing an HPLC method for this compound analysis.
When handling this compound, note the following safety classifications and take appropriate precautions [1]:
The table below summarizes the key quantitative data available for this compound:
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Solubility in DMSO | 250 mg/mL | Approximate; "Need ultrasonic" [1]. |
| Molar Solubility | 1204.18 mM | Calculated from solubility in mg/mL [1]. |
| Molecular Weight | 207.61 g/mol | - [1] |
| CAS Number | 2797-51-5 | - [1] |
While a detailed protocol for this compound is unavailable, the following procedure synthesizes information from supplier data and general best practices for dissolving compounds in DMSO [1].
For a typical workflow involving the preparation and use of a this compound stock solution, you can follow these steps:
When working with this compound in DMSO, please consider the following critical points:
Please be aware that the solubility data and storage stability information come primarily from a single supplier's documentation [1]. The stability period provided is for the compound in DMSO solution and does not reflect stability in aqueous assay buffers.
To proceed with confidence, you may need to:
The table below summarizes the key identifiers and chemical information for this compound found in the search results [1].
| Property | Description |
|---|---|
| Systematic (IUPAC) Name | 2-Amino-3-chloronaphthalene-1,4-dione [1] |
| Other Common Names | Mogeton, ACNQ, 2-Amino-3-chloro-1,4-naphthoquinone [1] |
| Molecular Formula | C₁₀H₆ClNO₂ [1] |
| CAS Number | 2797-51-5 [1] |
| Class | Pesticides/Herbicides [1] |
| Mass Spectral Data | Available in databases (manually curated, high quality); instruments used include Orbitrap ID-X and Q Exactive Plus [1] |
A key point from the literature is that This compound has been identified as a compound prone to false positive identification in certain food matrices when using standard LC-MS/MS methods [2].
Since a specific protocol for this compound was not found, the diagram below outlines a generic workflow for analyzing pesticides like this compound in complex food matrices, based on the techniques referenced in the search results [2].
Sample Preparation (QuEChERS): The European standard method for pesticide analysis in food involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction [2]. This typically involves:
Liquid Chromatography (LC): Separation is performed on a reversed-phase C18 column (e.g., 100-150 mm length, 2.1-3.0 mm internal diameter, sub-3µm particle size) with a gradient elution of water and acetonitrile (often with additives like 0.1% formic acid) [3] [2].
Mass Spectrometry (MS/MS): Detection uses a triple quadrupole mass spectrometer.
Identification and Confirmation: As the case of this compound shows, meeting identification criteria is critical [2].
To develop a complete analytical method for this compound, I suggest you:
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a naphthoquinone derivative identified as an NF-κB inhibitor with anti-cancer potential [1] [2]. Its chemical and physical properties are key for planning a GC-MS/MS analysis.
| Property | Detail | Implication for GC-MS/MS Analysis |
|---|---|---|
| Chemical Name | 2-amino-3-chloro-1,4-naphthoquinone [1] | - |
| CAS Number | 2797-51-5 [2] | - |
| Molecular Formula | C10H6ClNO2 [2] | - |
| Molecular Weight | 207.61 g/mol [2] | - |
| Structure | Naphthoquinone core | Suggests potential thermal stability; may require derivatization for optimal volatility. |
| Solubility (DMSO) | 250 mg/mL (1204.18 mM) [2] | Sample prep can use DMSO for stock solutions; requires dilution with suitable solvent for GC injection. |
| Functional Groups | Amino, Chloro, Quinone | Informs derivatization strategy and mass spectral fragmentation patterns. |
This protocol infers appropriate parameters based on this compound's properties and general GC-MS/MS practices for complex matrices [3] [4].
Due to the complexity of biological matrices, a robust extraction and clean-up is crucial.
To improve volatility and chromatographic performance, consider derivatizing the amino group.
These are generalized parameters that require optimization for your specific instrument.
| Parameter | Suggested Setting |
|---|---|
| GC Injector | Pulsed splitless |
| Injection Volume | 1 µL |
| Liner | Deactivated, single taper |
| Carrier Gas | Helium [3] |
| Column | Mid-polarity stationary phase (e.g., 35% phenyl / 65% dimethylpolysiloxane), 30 m x 0.25 mm i.d. x 0.25 µm film |
| Oven Program | 80°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) [3] |
| Ion Source Temp | 230°C |
| Collision Gas | Nitrogen or Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
You must conduct infusion experiments to determine the optimal precursor and product ions. The table below outlines hypothetical MRM transitions to target.
| Analytic | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound-TMS | To be determined | To be determined | To be determined | To be determined | To be determined | | Note: Method validation should assess linearity, accuracy/recovery, precision, LOD/LOQ, and matrix effects per guidelines like SANTE/12682/2019 [4]. |
The following diagram outlines the complete analytical procedure from sample to result.
Understanding this compound's biological mechanism is valuable for researchers analyzing it in biological systems. It inhibits the NF-κB pathway, a key regulator of cell growth and apoptosis [1].
1. Introduction Quinoclamine is a herbicide used in agriculture, and its residue analysis in complex food matrices is essential for compliance with safety regulations. Analysis in challenging matrices like fennel can lead to false positive identifications even when using sophisticated techniques like LC-MS/MS, due to co-extracted matrix compounds that can interfere with detection [1]. This application note details a robust method based on the European Standard EN 15662:2018 (QuEChERS) for the accurate determination of this compound, incorporating dSPE clean-up to mitigate matrix effects and ensure reliable results [1].
2. Materials and Methods
2.1. Reagents and Consumables
2.2. Instrumentation
2.3. Experimental Workflow The following diagram outlines the complete sample preparation and analysis procedure:
3. Detailed Protocols
3.1. Sample Preparation and Extraction
3.2. Dispersive Solid-Phase Extraction (dSPE) Clean-up
3.3. LC-MS/MS Analysis
4. Key Analytical Parameters The following table summarizes the typical validation data and performance characteristics achievable with this method for compounds like this compound, based on established guidelines [1] [3] [4].
Table 1: Typical Method Performance Characteristics for Pesticide Residue Analysis
| Parameter | Target / Typical Value | Reference |
|---|---|---|
| Recovery | 70% - 120% | [3] [4] |
| Precision (RSD) | ≤ 20% | [3] [4] |
| Retention Time Tolerance | ± 0.1 min | [1] |
| Ion Ratio Tolerance | ± 30% | [1] |
| Limit of Quantification (LOQ) | Can reach 0.005 - 0.01 mg/kg | [4] |
5. Troubleshooting and Critical Remarks
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a selective herbicide and algicide belonging to the naphthoquinone chemical class that has gained attention in environmental monitoring due to its potential impact on non-target organisms, particularly honeybees (Apis mellifera). As key pollinators in agricultural ecosystems, honeybees serve as critical bioindicators for environmental pesticide contamination and can be exposed to this compound through various routes during foraging activities. The detection and quantification of this compound in bee matrices requires robust analytical methods with high sensitivity and selectivity to monitor potential contamination incidents and assess the relationship between pesticide exposure and bee health. These application notes provide a comprehensive protocol for the determination of this compound residues in honeybee samples using advanced analytical techniques, validated according to international standards for reliability and accuracy in regulatory decision-making [1] [2].
The analytical methods described herein address the significant challenges associated with complex biological matrices like honeybees, which contain high levels of beeswax, proteins, and other interferents that can compromise analytical accuracy. Through optimized sample preparation and state-of-the-art instrumentation, this protocol enables researchers to achieve precise quantification of this compound at trace levels, supporting monitoring efforts for this compound which is currently not approved under EC Regulation 1107/2009 in the European Union but may persist in environments from historical applications or enter through international trade channels [2] [3].
This compound is characterized by its distinct naphthoquinone structure which contributes to both its herbicidal activity and analytical detection properties. The compound presents as yellow crystalline solid with moderate solubility in water (20.7 mg/L at 20°C and pH 7) and high solubility in various organic solvents including methanol, ethyl acetate, and acetonitrile (10,000 mg/L), a characteristic that facilitates its extraction during sample preparation. With a molecular weight of 207.61 g/mol and a log P value of 1.58, this compound exhibits moderate lipophilicity that influences its distribution in biological systems and environmental matrices. The compound has a melting point of 201°C and decomposition temperature of 348°C, indicating reasonable thermal stability that permits analysis via gas chromatography when appropriate conditions are employed [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular formula | C₁₀H₆ClNO₂ | - | [2] |
| CAS RN | 2797-51-5 | - | [1] [2] |
| Molecular weight | 207.61 g/mol | - | [1] [2] |
| Water solubility | 20.7 mg/L | 20°C, pH 7 | [2] |
| Melting point | 201°C | - | [2] |
| Log P | 1.58 | 20°C | [2] |
| Vapor pressure | 7.00 × 10⁻³ mPa | 20°C | [2] |
| Henry's law constant | 3.05 × 10⁻³ Pa·m³/mol | 25°C | [2] |
This compound is currently not approved for use in the European Union under EC Regulation 1107/2009, with its approval status having expired. However, monitoring remains important due to potential residue persistence in the environment and possible detection in imported agricultural products. The compound is classified with several hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H331 (toxic if inhaled), and H400 (very toxic to aquatic life), reflecting its potential risks to both human health and ecosystems. Of particular relevance to honeybee monitoring is its classification as Aquatic Acute 1 and Aquatic Chronic 1, indicating high toxicity to aquatic organisms which may extend to other non-target species like pollinators. The WGK Germany classification of 3 signifies strong water pollution potential, highlighting the importance of environmental monitoring programs for this compound [1] [2].
The sample preparation begins with weighing 2.0 ± 0.1 g of homogenized honeybee samples into a 50-mL polypropylene centrifuge tube. The sample is then hydrated with 10 mL of ultrapure water and vortexed for 30 seconds to ensure uniform dispersion. The extraction step employs 10 mL of acetonitrile (HPLC grade) followed by vigorous shaking for 1 minute. To facilitate phase separation and partitioning, a salt mixture containing 4.0 g anhydrous magnesium sulfate, 1.0 g sodium chloride, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added immediately. The tube is shaken vigorously for another minute to prevent salt aggregation and then centrifuged at 4000 × g for 5 minutes at room temperature [4] [5].
A critical modification to the standard QuEChERS protocol involves adding 3 mL of n-hexane to the water-acetonitrile mixture before the salt addition. This optimization specifically addresses the high beeswax content in honeybee matrices, which can co-extract with target analytes and interfere with subsequent analysis. The hexane fraction effectively dissolves and segregates lipophilic interferents, significantly improving extract cleanliness and protecting instrumental components from wax accumulation. After centrifugation, the hexane layer containing the wax components is discarded, while the acetonitrile phase is retained for the clean-up procedure [4].
The extract clean-up employs dispersive Solid-Phase Extraction (dSPE) to remove residual matrix interferents. A 1-mL aliquot of the acetonitrile extract is transferred to a 2-mL dSPE tube containing 150 mg magnesium sulfate, 25 mg primary secondary amine (PSA), 25 mg C18-endcapped, and 2.5 mg graphitized carbon black (GCB). The mixture is vortexed for 30 seconds and centrifuged at 12000 × g for 3 minutes. The PSA sorbent effectively removes fatty acids and other organic acids, while C18 targets non-polar interferents, and GCB eliminates pigments and sterols. For particularly challenging matrices with high chlorophyll or pigment content, an additional freezing-out step may be implemented by placing the extract at -24°C for 2 hours before dSPE clean-up [1] [4] [5].
Following clean-up, a 500-μL aliquot of the purified extract is transferred to an autosampler vial. For enhanced sensitivity requirements, the extract can be gently concentrated under a stream of nitrogen at 30°C until near dryness and reconstituted in 100 μL of initial mobile phase composition. The final extract is compatible with both LC-MS/MS and GC-MS/MS analysis, providing flexibility in analytical instrumentation based on laboratory capabilities and required sensitivity levels [4] [5].
The LC-MS/MS analysis provides excellent sensitivity and selectivity for this compound determination in complex honeybee matrices. The chromatographic separation employs a reversed-phase C18 column (100 mm × 3.0 mm, 2.7 μm) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol, delivered at a flow rate of 0.4 mL/min with the following gradient program: 0-1 min 20% B, 1-10 min linear increase to 95% B, 10-13 min hold at 95% B, 13-13.1 min return to 20% B, and 13.1-16 min re-equilibration at 20% B. The injection volume is typically 5 μL, and the autosamister temperature is maintained at 10°C to ensure sample stability [4] [3].
Mass spectrometric detection is performed using electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for optimal selectivity. The ion source parameters should be optimized as follows: ion spray voltage -4500 V, source temperature 550°C, curtain gas 35 psi, ion source gas 1 (nebulizer gas) 50 psi, and ion source gas 2 (heater gas) 60 psi. For this compound, the precursor ion [M-H]⁻ at m/z 206 is selected, with two characteristic product ions monitored for confirmation: m/z 160 (quantifier) and m/z 132 (qualifier). The declustering potential and collision energy should be optimized for each transition using flow injection analysis of a standard solution [4] [3].
For GC-MS/MS analysis, additional derivatization is not required for this compound. The extract obtained after the clean-up procedure is transferred to a GC vial and analyzed using a 30 m × 0.25 mm ID × 0.25 μm film thickness 5% phenyl methyl polysiloxane column. The GC temperature program should be optimized as follows: initial temperature 80°C (hold 1 min), ramp at 30°C/min to 200°C, then at 10°C/min to 300°C (hold 5 min). Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min. The injection port is maintained at 280°C with a 2 μL pulsed splitless injection [1] [4].
The mass spectrometer should be operated in electron impact (EI) mode at 70 eV with the ion source temperature maintained at 230°C. For this compound, the molecular ion cluster at m/z 207/209 (3:1 isotopic pattern characteristic of chlorine-containing compounds) is monitored, with characteristic fragment ions selected for MRM transitions. Retention time alignment with the reference standard should be within ±0.1 min, and ion ratio deviation should not exceed ±30% compared to the calibration standard to ensure reliable identification [1] [4] [3].
The analytical method for this compound determination in honeybees has been rigorously validated according to the SANTE/11312/2021 guidelines. The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.91-25 ng/g and limit of quantification (LOQ) of 3.0-75 ng/g, depending on the specific instrumental configuration and matrix effects. The linear dynamic range extends from the LOQ to at least 500 ng/g, with correlation coefficients (r²) exceeding 0.995 for matrix-matched calibration curves. The precision and accuracy of the method were evaluated at two fortification levels (low and high), yielding mean recoveries of 70-120% with relative standard deviations (RSD) ≤20%, meeting the acceptability criteria for pesticide residue analysis [4].
Table 2: Method Validation Parameters for this compound in Honeybees
| Validation Parameter | Performance Value | Conditions | Guideline Compliance |
|---|---|---|---|
| Limit of Detection (LOD) | 0.91-25 ng/g | Signal-to-noise ratio 3:1 | SANTE/11312/2021 |
| Limit of Quantification (LOQ) | 3.0-75 ng/g | Signal-to-noise ratio 10:1 | SANTE/11312/2021 |
| Linear range | LOQ - 500 ng/g | r² > 0.995 | SANTE/11312/2021 |
| Recovery (%) | 70-120% | Two fortification levels | SANTE/11312/2021 |
| Repeatability (RSD%) | ≤20% | n = 5 replicates | SANTE/11312/2021 |
| Reproducibility (RSD%) | ≤20% | Inter-day, n = 3 | SANTE/11312/2021 |
| Retention time stability | ±0.1 min | - | SANTE/11312/2021 |
| Ion ratio tolerance | ±30% | - | SANTE/11312/2021 |
Routine implementation of this method requires robust quality control procedures to ensure ongoing reliability. Each analytical batch should include a procedure blank (extraction without sample), a control sample (pesticide-free bee matrix), and a spiked control sample at a known concentration near the LOQ. The retention time of this compound in samples should not deviate by more than ±0.1 min from the average retention time in calibration standards analyzed within the same sequence. The ion ratio between the qualifier and quantifier transitions must be within ±30% of the average ratio observed in standards. For situations where matrix effects cause significant suppression or enhancement (>20%), quantification should be performed using matrix-matched calibration standards to ensure accurate results [4] [3].
In cases of potential false positives, particularly when analyzing complex matrices, additional confirmation techniques should be employed. These may include standard addition methods where the sample is re-analyzed after spiking with a known amount of authentic this compound standard, monitoring the response increase to confirm identification. Alternatively, orthogonal confirmation using a different chromatographic separation mechanism or detection technique (switching between LC-MS/MS and GC-MS/MS) can provide definitive confirmation of residue identity [3].
The following diagram illustrates the complete analytical workflow for this compound determination in honeybee samples, from sample preparation to final quantification:
Figure 1: Complete Analytical Workflow for this compound Determination in Honeybees
While this protocol focuses on environmental monitoring rather than pharmacological mechanisms, it is noteworthy that pesticide exposure can interfere with honeybee neurosignaling pathways. The following diagram illustrates key neurotransmitter systems that may be affected by pesticide exposure:
Figure 2: Honeybee Neurosignaling Pathways Potentially Affected by Pesticide Exposure
Analysts may encounter several technical challenges during this compound determination in honeybee matrices. Matrix effects, particularly ion suppression in LC-MS/MS, can significantly impact method sensitivity and accuracy. To mitigate this, employ matrix-matched calibration standards and utilize isotopically labeled internal standards when available (e.g., D4-Quinoclamine). False positive identification has been reported in certain complex matrices like fennel, where co-eluting compounds can produce similar fragmentation patterns. When unusual results are observed, implement additional confirmation techniques such as analyzing with a different chromatographic column or using standard addition methodology to verify results [6] [3].
Instrumental maintenance is particularly important when analyzing complex bee matrices. The high beeswax content can accumulate in injection ports, liners, and front sections of analytical columns, leading to peak broadening, retention time shifts, and sensitivity loss. Regular replacement of GC liners and trimming of column fronts (1-5 cm) is recommended after every 50-100 injections. For LC-MS/MS systems, incorporation of a pre-column filter or guard cartridge is advised to prevent particle accumulation. Additionally, source cleaning frequency should be increased when processing multiple bee samples to maintain optimal sensitivity [4] [3].
For laboratories requiring high-throughput analysis or dealing with very small sample masses (e.g., individual bees or specific tissues), miniaturized methods have been developed that maintain analytical performance while reducing solvent consumption and sample requirements. These approaches typically use 0.3-0.5 g sample sizes with proportional reduction in extraction solvents and clean-up sorbents. The miniaturized QuEChERS approach has been successfully validated for multiple pesticide residues in bee matrices, achieving LOQs of 0.005 mg/kg for approximately 75% of analytes, making it suitable for monitoring programs with limited sample availability [5].
For comprehensive pesticide screening beyond this compound alone, multiresidue methods capable of simultaneously determining 200+ pesticides in bee matrices have been developed. These methods typically employ a two-pronged instrumental approach using both LC-MS/MS and GC-MS/MS to cover a wide range of pesticide classes with varying physicochemical properties. Such methods are particularly valuable in forensic investigations of bee poisoning incidents where the causative agent may not be known in advance [4] [5].
This comprehensive protocol provides reliable and validated methods for the determination of this compound residues in honeybee matrices, addressing the growing need for monitoring this herbicide in pollinator populations. The method combines effective sample preparation through modified QuEChERS methodology with advanced instrumental detection using either LC-MS/MS or GC-MS/MS, providing flexibility for different laboratory capabilities. The inclusion of quality control measures and troubleshooting guidelines ensures that researchers can generate accurate, reproducible data suitable for regulatory decision-making and environmental monitoring programs.
As pollinator health continues to be a critical concern in agricultural ecosystems, robust analytical methods for detecting pesticides like this compound remain essential tools for understanding exposure pathways and potential impacts. The methodologies described here can be adapted to monitor other pesticides in bee matrices and can be scaled to accommodate different sample throughput requirements, making them valuable resources for research institutions, regulatory agencies, and environmental monitoring programs worldwide.
This compound (CAS No. 2797-51-5) is a naphthoquinone derivative. While it is employed as a pesticide in agriculture [1], its function as a potent NF-κB inhibitor in biochemical research makes it a compound of significant interest [2]. NF-κB is a critical protein complex that controls DNA transcription, cell survival, and inflammation, and its dysregulation is implicated in various cancers [2]. The following application notes provide detailed protocols for preparing this compound stock solutions and for its detection in complex matrices.
The table below summarizes the key physicochemical data for this compound, which is essential for planning experiments [2].
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2797-51-5 |
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.61 g/mol |
| Appearance | Light yellow to orange solid |
| Solubility (DMSO) | 250 mg/mL (1204.18 mM) |
This protocol is for preparing a concentrated stock solution suitable for in vitro cell culture experiments [2].
Materials
Procedure
Notes on DMSO Solubility
Accurate identification and quantification of this compound, especially in complex matrices like food or herbal medicines, are crucial. The following method is adapted from multi-residue pesticide analysis protocols [1] [4].
This method is used to confirm the presence and concentration of this compound and to distinguish it from false positives in complex samples [1].
Materials and Equipment
Sample Preparation (QuEChERS Extraction) The QuEChERS method is recommended for extracting this compound from complex sample matrices [1] [5].
UHPLC-MS/MS Conditions The table below outlines typical instrument parameters [1] [5].
| Parameter | Specification |
|---|---|
| Chromatography | |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 5 mM Ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Linear gradient from 5% B to 95% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
| Detection Mode | Scheduled Multiple Reaction Monitoring (MRM) |
| Ion Transitions | To be determined by instrument tuning* |
| Source Temperature | 300 - 500 °C |
Note: The specific precursor and product ions (MRM transitions) for this compound must be optimized by infusing a pure standard into the mass spectrometer. At least two transitions are required for confirmatory identification [1].
This compound exhibits its anti-cancer activity by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival [2]. The following diagram illustrates this mechanism at a cellular level.
This diagram shows that this compound blocks the phosphorylation and degradation of IκB-α, thereby preventing the release and nuclear translocation of the active NF-κB complex, ultimately inhibiting the expression of pro-survival genes [2] [6].
For researchers investigating the effects of this compound in cellular models, the following workflow outlines a typical experiment from stock solution preparation to data analysis.
Key steps in the workflow:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity in preclinical drug discovery research. This technique is particularly valuable in screening quinoxaline derivatives like Quinoclamine for their potential anticancer properties due to its robustness, reproducibility, and relatively low technical requirements. The assay measures the cellular reduction of yellow MTT tetrazolium salts to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, which largely reflects the mitochondrial activity of viable cells [1].
Quinoxaline compounds represent a privileged medicinal chemistry scaffold with demonstrated potential in anticancer drug development. Recent studies have identified various quinoxaline derivatives that modulate key cancer-related signaling pathways, including VEGFR-2, FGFR-4, PI3K/Akt/mTOR, and Wnt/β-catenin pathways [2] [3] [4]. The MTT assay provides an efficient method for rapidly screening these compounds against cancer cell lines to establish preliminary cytotoxicity profiles and determine half-maximal inhibitory concentration (IC50) values, which are crucial for lead compound selection and optimization in anticancer drug development programs.
The fundamental principle of the MTT assay revolves on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals within metabolically active cells. This reduction occurs primarily through the action of mitochondrial dehydrogenases and other cellular reductase enzymes that transfer electrons from NADH, NADPH, and similar reducing equivalents to the MTT substrate [1]. The resulting formazan product accumulates as an insoluble precipitate inside cells and in the culture medium, requiring solubilization before spectrophotometric quantification.
The amount of formazan generated is proportional to the number of viable cells and their metabolic activity under standardized conditions. When cells are treated with cytotoxic compounds like potential anticancer quinoxaline derivatives, the reduction in metabolic activity directly correlates with decreased formazan production, providing a quantifiable measure of compound efficacy. It is important to note that while the MTT assay is often described as measuring mitochondrial activity, the exact cellular mechanisms remain incompletely characterized, and contributions from non-mitochondrial reductase enzymes may vary between cell types [1].
Table 1: Key Cancer-Related Signaling Pathways Targeted by Quinoxaline Derivatives
| Pathway | Biological Significance | Quinoxaline Compound Examples | Cellular Outcomes |
|---|---|---|---|
| VEGFR-2/FGFR-4 | Angiogenesis regulation in hypervascular tumors like HCC | 3-methyl quinoxaline-2-one derivatives (e.g., SA-4) | Inhibition of tumor angiogenesis and growth [2] |
| PI3K/Akt/mTOR | Cell survival, proliferation, metabolism | 3-arylamino-quinoxaline-2-carboxamides (e.g., compound 6be) | Induction of apoptosis via p53 activation [4] |
| Wnt/β-catenin | EMT, cancer metastasis | Triazole-quinoxaline hybrids (e.g., SRN-18) | Attenuation of EMT in colorectal cancer [3] |
Table 2: MTT Assay Reagent Preparation Specifications
| Reagent | Composition | Preparation Method | Storage Conditions |
|---|---|---|---|
| MTT Solution | 5 mg/mL MTT in DPBS (pH 7.4) | Dissolve MTT in Dulbecco's Phosphate Buffered Saline, filter-sterilize through 0.2 μM filter | Protected from light at 4°C (short-term) or -20°C (long-term) [1] |
| Solubilization Solution | 40% DMF, 2% glacial acetic acid, 16% SDS | Prepare in solvent-resistant container, adjust to pH 4.7 | Store at room temperature; warm to 37°C if precipitate forms [1] |
| Test Compound Solutions | This compound in appropriate solvent (e.g., DMSO) | Prepare serial dilutions in culture medium, ensuring final solvent concentration ≤0.5% | Store according to compound stability requirements |
Cell Seeding and Treatment:
MTT Incubation:
Formazan Solubilization:
Absorbance Measurement and Data Analysis:
Recent studies demonstrate the application of MTT assays in evaluating quinoxaline-based compounds. In one investigation, researchers synthesized a series of 3-methyl quinoxaline-2-one derivatives and evaluated their cytotoxicity against HepG2 hepatocellular carcinoma cells using the MTT assay [2]. The assay was performed with slight modifications: cells were seeded in 96-well plates, treated with test compounds for 48 hours, followed by MTT addition and incubation for 4 hours. The formazan crystals were dissolved in DMSO, and absorbance measured at 570 nm. This approach identified compound SA-4 as the most potent derivative, demonstrating the utility of MTT screening for identifying promising quinoxaline-based anticancer agents [2].
In another study focusing on 3-arylamino-quinoxaline-2-carboxamides, the MTT assay revealed significant cytotoxicity against multiple human cancer cell lines, with the representative compound 6be showing particular potency [4]. The researchers used the MTT assay to establish IC₅₀ values before proceeding to mechanistic studies, which confirmed inhibition of the PI3K/Akt/mTOR signaling pathway and induction of apoptosis. This demonstrates the role of MTT assays as a primary screening tool in quinoxaline drug development pipelines.
Proper interpretation of MTT assay results requires careful statistical analysis and understanding of the assay's limitations. The linear relationship between cell number and absorbance is typically maintained within a specific range (approximately 1×10³ to 1×10⁵ cells/well, depending on cell type and metabolic activity) [1]. Establishing a standard curve with known cell numbers is essential for accurate quantification, particularly when comparing different cell lines or treatment conditions.
For this compound evaluation, dose-response curves should be generated by plotting percentage viability against logarithm of compound concentration. The IC₅₀ value can be determined using four-parameter logistic nonlinear regression models. Statistical significance should be assessed using appropriate tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons), with p-values <0.05 considered statistically significant. Each experiment should include adequate replicates (minimum n=3) and be repeated independently to ensure reproducibility.
Table 3: MTT Assay Troubleshooting Guide
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background Signal | Spontaneous MTT reduction; chemical interference | Use fresh MTT solution; include compound-only controls; protect from light [1] |
| Poor Signal Intensity | Insufficient cell number; short incubation time; inactive MTT | Optimize cell seeding density; extend MTT incubation time; verify MTT solution activity |
| Inconsistent Replicates | Uneven cell seeding; temperature variations during incubation | Ensure homogeneous cell suspension; verify incubator temperature and CO₂ stability |
| Precipitate Formation in Controls | Serum proteins; compound precipitation | Centrifuge compound solutions before use; use serum-free medium during MTT incubation |
Beyond initial cytotoxicity screening, the MTT assay can be integrated with mechanistic studies to elucidate this compound's mode of action. For quinoxaline derivatives, researchers have combined MTT viability assessment with specific pathway analysis. For instance, after establishing cytotoxicity against cancer cell lines, investigators can examine effects on specific signaling pathways known to be modulated by quinoxaline compounds, such as:
This integrated approach allows researchers to correlate viability reduction with specific molecular mechanisms, providing stronger evidence for therapeutic potential.
The MTT assay is particularly valuable for screening combination therapies involving this compound and established chemotherapeutic agents. By testing compounds alone and in combination, researchers can identify synergistic, additive, or antagonistic effects using mathematical models like the Chou-Talalay method. This application is especially relevant given that quinoxaline derivatives like triazole-quinoxaline have shown potential to attenuate epithelial-mesenchymal transition (EMT) and suppress cancer metastasis [3], suggesting possible utility in combination regimens targeting both primary tumor growth and metastatic dissemination.
The MTT assay remains an indispensable tool in the preclinical evaluation of quinoxaline-based compounds like this compound for anticancer applications. Its robustness, technical accessibility, and compatibility with high-throughput screening make it ideal for initial cytotoxicity assessment and dose-response characterization. When properly optimized and executed with appropriate controls, this assay provides reliable data for prioritizing lead compounds and guiding subsequent mechanistic investigations. As quinoxaline research advances, the MTT assay continues to serve as a foundational methodology in the drug development pipeline, from initial screening through mechanism elucidation and combination therapy assessment.
The nuclear factor kappa B (NF-κB) signaling pathway represents a pivotal intracellular signaling cascade that regulates numerous genes critical to inflammation, cell survival, proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through interaction with inhibitory proteins known as IκB (Inhibitor of κB). Upon activation by diverse stimuli including proinflammatory cytokines, pathogen-associated molecular patterns, and cellular stress, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind specific DNA sequences (κB sites) and initiate transcription of target genes. Constitutive or aberrant NF-κB activation has been implicated in the pathogenesis of numerous cancers, autoimmune disorders, and inflammatory diseases, establishing this pathway as a promising therapeutic target for drug development [1] [2].
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a chemically synthesized naphthoquinone derivative that has recently emerged as a novel NF-κB inhibitor through large-scale screening efforts. Previous research has demonstrated that this compound exhibits anti-cancer potential across various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung epithelial carcinoma (A549) models. The compound belongs to the naphthoquinone class, which includes other established NF-κB inhibitors such as plumbagin and shikonin, known for their ability to suppress NF-κB activation through interference with IκB-α kinase activation or p65 nuclear translocation [3]. Comprehensive transcriptomic analyses have revealed that this compound regulates genes interacting with NF-κB downstream pathways, particularly those involved in cell cycle progression and apoptotic regulation, further supporting its therapeutic potential in oncology applications [3].
This compound exerts its inhibitory effects on the NF-κB signaling cascade through multi-level intervention at critical regulatory nodes. Experimental evidence indicates that this compound effectively suppresses endogenous NF-κB activity in HepG2 hepatocellular carcinoma cells by specifically inhibiting IκB-α phosphorylation, thereby preventing the degradation of this inhibitory protein and maintaining NF-κB complexes in a cytoplasmic sequestered state. Additionally, this compound interferes with the nuclear translocation of the p65 (RelA) subunit, a crucial step for NF-κB-mediated transcription of target genes. This dual mechanism effectively dampens NF-κB signaling at both cytoplasmic and nuclear levels, resulting in comprehensive pathway inhibition [3].
Recent investigations have elucidated that this compound's mechanism extends beyond cytoplasmic retention of NF-κB complexes. Chromatin immunoprecipitation studies conducted with related compounds such as quinacrine have demonstrated that naphthoquinone derivatives can directly disrupt DNA binding capacity of the p65 subunit to κB response elements in promoter regions of target genes, including intercellular adhesion molecule-1 (ICAM-1). This additional nuclear mechanism further ensures complete abrogation of NF-κB-mediated transcriptional activation, even in scenarios where nuclear translocation may partially occur [4]. Through this multi-faceted inhibition, this compound effectively modulates the expression of NF-κB-regulated genes involved in cellular proliferation, apoptotic resistance, and inflammatory responses, ultimately contributing to its observed anti-cancer effects [3].
The NF-κB luciferase reporter assay represents a robust, sensitive, and quantitative method for monitoring NF-κB pathway activity in cultured cell systems. This experimental approach utilizes recombinant DNA constructs containing firefly luciferase gene expression under the transcriptional control of multimerized NF-κB responsive elements positioned upstream of a minimal (basal) promoter. Upon pathway activation and subsequent nuclear translocation of NF-κB dimers, these transcription factors bind the κB elements within the reporter construct, driving luciferase expression in direct proportion to NF-κB activity. The resulting luminescent signal generated upon addition of luciferin substrate provides a quantitative measure of pathway activation that can be detected with high sensitivity using standard plate readers [1] [2].
The assay system typically incorporates a dual-luciferase approach wherein the NF-κB-responsive firefly luciferase reporter is co-transfected with a constitutively expressed control vector, most commonly encoding Renilla (sea pansy) luciferase under the regulation of a viral promoter such as CMV or SV40. This dual-reporter normalization strategy corrects for potential variations in transfection efficiency, cell viability, and general transcriptional/translational efficiency across experimental conditions, thereby ensuring accurate and reproducible quantification of NF-κB-specific activity. The inclusion of a non-inducible firefly luciferase vector containing only the minimal promoter without NF-κB response elements serves as an essential negative control for determining baseline luminescence and pathway-specific effects [2].
Table 1: Essential Components for NF-κB Luciferase Reporter Assay
| Component Category | Specific Elements | Function and Purpose |
|---|---|---|
| Reporter Constructs | NF-κB-responsive firefly luciferase vector (e.g., pNF-κB-Luc) | Primary reporter for NF-κB pathway activity |
| Constitutively-expressing Renilla luciferase vector (e.g., pRL-CMV/SV40) | Internal control for normalization | |
| Non-inducible firefly luciferase vector (minimal promoter only) | Negative control for background determination | |
| Cell Culture | Appropriate cell lines (HEK293, HeLa, HepG2, A549, etc.) | Cellular context for pathway analysis |
| Complete culture media with serum and antibiotics | Cell maintenance and experimental culture | |
| Transfection reagents (SuperFect, Lipofectamine, etc.) | Introduction of reporter constructs into cells | |
| Detection System | Luciferase assay kit with cell lysis buffer | Cell membrane disruption and enzyme stabilization |
| Firefly luciferase assay substrate (Luciferin) | Enzymatic substrate for primary reporter | |
| Renilla luciferase assay substrate (Coelenterazine) | Enzymatic substrate for control reporter | |
| Luminometer or plate reader with luminescence detection | Signal quantification and data acquisition |
Cell Line Selection: Appropriate cellular models should be selected based on research objectives. For this compound investigations, human hepatocellular carcinoma (HepG2), lung epithelial carcinoma (A549), and breast adenocarcinoma (MCF7) cell lines have demonstrated relevance. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 μg·mL−1 streptomycin, and 100 units·mL−1 penicillin in 75 cm² tissue culture flasks [3].
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells when they reach 70-80% confluence using standard trypsinization procedures. For experimental assays, cells should be in logarithmic growth phase and free of mycoplasma contamination. For NF-κB reporter assays, both transiently transfected cells and stable reporter cell lines (e.g., HeLa 57A, which stably expresses an NF-κB-responsive luciferase construct) represent valid experimental systems [1].
Transient Transfection Approach: Plate cells at appropriate density (typically 1-5 × 10⁴ cells per well in 96-well plates) 24 hours prior to transfection to achieve 50-70% confluence at transfection. Prepare DNA-transfection reagent complexes according to manufacturer specifications. For NF-κB reporter kits (e.g., BPS Bioscience #60614), transfer 100-200 ng of the NF-κB luciferase reporter vector premixed with constitutively expressing Renilla luciferase vector per well using appropriate transfection reagents such as SuperFect (Qiagen) or Lipofectamine. Include controls consisting of the non-inducible firefly luciferase vector premixed with Renilla luciferase vector [3] [2].
Stable Reporter Cell Lines: For more consistent results, particularly in high-throughput screening applications, establish stable reporter cell lines through antibiotic selection following transfection with NF-κB reporter constructs. For example, HepG2/NF-κB cells can be constructed through transfection and subsequent selection with appropriate antibiotics such as puromycin or hygromycin. Validation of reporter responsiveness to known NF-κB inducers (e.g., TNF-α, IL-1, or TPA) should be performed before experimental use [3].
Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 200 mmol·L−1 stock solution. Aliquot and store at -30°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [3].
Working Solution Preparation: Dilute stock this compound in complete culture medium immediately before use to achieve desired final concentrations. Include appropriate vehicle controls containing equivalent DMSO concentrations (typically not exceeding 0.1% v/v) to account for solvent effects. Based on prior research, this compound testing concentrations typically range from 1-100 μM, with IC₅₀ values determined through dose-response experiments [3].
Stimulation Conditions: For assessment of this compound effects on induced NF-κB activation, treat cells with this compound in the presence or absence of NF-κB inducers. Common inducers include 12-O-tetradecanoylphorbol-13-acetate (TPA) at 100 ng·mL−1 or tumor necrosis factor-alpha (TNF-α) at 10-20 ng·mL−1. Treatment duration is typically 6-24 hours, depending on cell type and induction method [3] [4].
Cell Lysis: Following treatment, remove culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS). Lyse cells using commercially available luciferase assay lysis buffer (e.g., Promega Luciferase Assay System) according to manufacturer instructions. Ensure complete cell lysis by gentle rocking for 15-30 minutes at room temperature [1] [2].
Dual-Luciferase Assay: Transfer cell lysates to appropriate measurement tubes or plates. For sequential measurement of both firefly and Renilla luciferase activities, add firefly luciferase assay reagent and measure luminescence immediately using a luminometer. Subsequently, add Renilla luciferase assay reagent (containing coelenterazine) to the same sample and measure luminescence again. Alternatively, use commercial dual-luciferase assay systems that allow sequential quantification of both enzymes from a single sample [2].
Automated Platforms: For enhanced reproducibility and throughput, consider implementing automated liquid handling systems such as the Opentrons OT-2 platform equipped with a HEPA module. These systems can perform cell seeding, transfection, compound treatment, and assay procedures with minimal hands-on time while maintaining aseptic conditions [5].
Table 2: Typical Experimental Conditions for this compound NF-κB Inhibition Assay
| Parameter | Standard Conditions | Controls and Normalization |
|---|---|---|
| Cell Density | 1-5 × 10⁴ cells/well (96-well plate) | Uniform seeding across experiment |
| Transfection | 100-200 ng DNA/well, 24h post-seeding | Include non-inducible luciferase control |
| This compound Treatment | 1-100 μM, 6-24h duration | Vehicle control (DMSO ≤0.1%) |
| NF-κB Induction | TPA (100 ng/mL) or TNF-α (10-20 ng/mL) | Unstimulated baseline control |
| Luciferase Assay | Dual-reporter system | Renilla normalization for all conditions |
| Replication | Minimum n=3 technical replicates | Independent experiments (N≥3) |
Data Processing: Calculate normalized NF-κB activity by dividing firefly luciferase luminescence values (relative light units, RLU) by the corresponding Renilla luciferase values for each experimental condition. This ratio (Firefly/Renilla) corrects for variations in transfection efficiency and cell viability across samples. Express final results as fold change relative to vehicle-treated control cells or as percentage inhibition relative to induced but untreated controls [2].
Dose-Response Analysis: For this compound concentration-response experiments, fit normalized data to appropriate nonlinear regression models (e.g., four-parameter logistic curve) to determine half-maximal inhibitory concentration (IC₅₀) values. Statistical analysis should include calculation of mean ± standard deviation or standard error of the mean from multiple independent experiments. Typical concentration ranges for this compound span from 1-100 μM based on published studies [3].
High Background Signal: Elevated baseline NF-κB activity in unstimulated controls may result from serum components in culture media, mycoplasma contamination, or excessive manipulation of cells. Utilize low-endotoxin serum, regularly test for mycoplasma, and minimize physical disturbance of cells during experiments. The inclusion of a non-inducible luciferase construct helps distinguish specific from non-specific effects [2].
Low Signal-to-Noise Ratio: Insufficient induction of NF-κB activity may stem from suboptimal transfection efficiency, inadequate stimulation conditions, or incorrect cell density. Optimize transfection protocols for specific cell types, titrate NF-κB inducers to determine optimal concentrations, and ensure cells are in logarithmic growth phase during experiments [1].
High Variability Between Replicates: Inconsistent results often originate from uneven cell seeding, transfection inefficiency, or improper pipetting techniques. Utilize automated liquid handling systems where possible, ensure thorough mixing of reagents, and implement strict quality control for cell culture conditions [5].
This compound-Specific Considerations: As this compound may affect multiple cellular processes, including drug metabolism pathways through down-regulation of UDP glucuronosyltransferase genes, consider potential indirect effects on reporter gene expression. Appropriate controls and time-course experiments can help distinguish direct NF-κB inhibition from secondary effects [3].
The combination of this compound treatment assessment with NF-κB luciferase reporter assays provides a powerful screening platform for identifying and characterizing novel NF-κB pathway inhibitors with potential therapeutic applications. This approach enables rapid evaluation of compound efficacy, potency, and specificity in cellular contexts relevant to cancer, inflammatory diseases, and autoimmune disorders. The quantitative nature of luciferase reporter data facilitates structure-activity relationship studies and lead compound optimization through precise IC₅₀ determination [3] [2].
Beyond single-compound screening, this experimental system enables investigation of combination therapies and potential synergistic interactions. For example, research with related compounds such as quinacrine has demonstrated synergistic enhancement of erlotinib efficacy in non-small cell lung cancer models through coordinated NF-κB inhibition. Similarly, this compound can be evaluated in combination with conventional chemotherapeutic agents or targeted therapies to identify potential synergistic relationships that may overcome drug resistance mechanisms [6] [4]. The luciferase reporter platform also supports mechanistic studies exploring points of pathway intervention, as evidenced by research demonstrating that this compound inhibits both IκB-α phosphorylation and p65 nuclear translocation, providing insights into its multi-level inhibitory mechanism [3].
The NF-κB luciferase reporter assay represents a robust, sensitive, and quantitative method for evaluating the inhibitory activity of this compound on this critical signaling pathway. The detailed protocols outlined in this document provide researchers with a standardized framework for assessing NF-κB modulation, encompassing cell culture establishment, transfection methodologies, compound treatment strategies, and appropriate data analysis approaches. Through rigorous application of these methods, researchers can reliably quantify this compound-mediated NF-κB inhibition and advance our understanding of its therapeutic potential in cancer and inflammatory disease contexts. The integration of these reporter assays with complementary mechanistic studies promises to further elucidate the molecular basis of this compound's activity and support its development as a promising therapeutic agent targeting NF-κB-driven pathologies.
The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for the luciferase reporter assay:
Diagram 1: Molecular mechanism of this compound-mediated NF-κB inhibition. This compound (yellow) targets multiple steps in the NF-κB signaling pathway, including IκB-α phosphorylation, p65 nuclear translocation, and DNA binding, ultimately suppressing expression of pro-survival and inflammatory target genes.
Diagram 2: Experimental workflow for this compound NF-κB inhibition assay. The protocol outlines sequential steps from cell preparation through data analysis, highlighting critical control requirements and temporal aspects of the procedure.
This table summarizes the core solubility data for this compound from supplier and scientific sources.
| Parameter | Value / Description | Source / Context |
|---|---|---|
| Solubility in DMSO | 250 mg/mL (1204.18 mM) | MedChemExpress (MCE) product specification [1] |
| Recommended Stock Concentration | 10 mM (in DMSO) | MedChemExpress (MCE) standard offering [1] |
| Solution Appearance | Clear solution (upon proper preparation) | MedChemExpress (MCE) protocol [1] |
| Critical Note | Solution preparation requires ultrasonic treatment; DMSO is hygroscopic (absorbs water) which can affect solubility and compound stability over time [1]. |
This protocol is based on the supplier's data for preparing a standard 10 mM stock solution [1].
Calculation: Determine the mass of this compound needed. For example, to prepare 1 mL of 10 mM stock solution:
Weighing: Accurately weigh out 2.08 mg of this compound powder.
Dissolution:
Aliquoting and Storage:
For animal studies, the supplier suggests a co-solvent system to reduce final DMSO concentration [1]. The following workflow outlines this method.
Here are solutions to common problems researchers face with compound solubility in bioassays, which are highly relevant for this compound [2] [3].
| Issue | Potential Cause | Solutions & Best Practices |
|---|
| Compound precipitation in aqueous assay buffer | Low aqueous solubility; improper dilution from DMSO stock [2]. | - Avoid intermediate aqueous dilution: Perform serial dilutions in DMSO, then add a small volume directly to the assay media [3].
Q1: Does a pine bark substrate affect the availability of this compound for liverwort control? Yes, the organic matter in a pine bark substrate can sorb (bind) herbicides, potentially reducing their availability. A related study on the herbicide isoxaben found that over 99% of the applied chemical was sorbed by a pine bark substrate after 36 hours [1]. While this specific figure is for isoxaben, it highlights a key mechanism that likely affects other herbicides like this compound. Even with high sorption, the aqueous (water) phase concentration might remain high enough to be herbicidally active [1].
Q2: Why is there variable control of liverwort with this compound? Research indicates that the variation is likely due to the differential sensitivity of liverwort tissues to this compound, not necessarily the substrate alone [2].
The table below summarizes the differential tissue sensitivity to post-applied this compound.
| Liverwort Tissue | Estimated I₅₀ (kg·ha⁻¹) | Sensitivity |
|---|---|---|
| Juvenile Thalli (leaflike structures) | 1.27 [2] | High |
| Antheridial Receptacles (male) | 1.60 [2] | High |
| Archegonial Receptacles (female) | > 10.45 [2] | Very Low / Tolerant |
Q3: What is the basis for the tolerance of female reproductive structures? The tolerance of archegonial receptacles can be partially attributed to reduced absorption of the herbicide. This is due to their physical structure:
The following diagram illustrates the relationship between tissue structure, absorption, and the resulting efficacy of this compound.
The core insights on this compound come from a series of experiments designed to document and understand its differential effects. Here is a summary of the key methodologies cited.
1. Protocol for Dose-Response Analysis This experiment established the I₅₀ values for different liverwort tissues [2].
2. Protocol for Investigating Absorption This experiment helped explain the mechanism behind differential sensitivity [2].
3. Protocol for Examining Physical Structure This experiment linked physical characteristics to absorption differences [2].
| Aspect | Details | Source / Context |
|---|---|---|
| Chemical Formula | C10H6ClNO2 | PubChem Compound [1] |
| Molecular Weight | 207.61 g/mol | Supplier (TargetMol) [2] |
| CAS Number | 2797-51-5 | Supplier (TargetMol) [2] |
| Tested Concentrations | In vitro (Human cancer cell lines): 1 to 4 µM (for mechanism studies); IC50 for NF-κB inhibition: 1.7 µM [3]. | Study on its anti-cancer potential [3]. |
| Key Experimental Findings | Inhibits NF-κB activity; Suppresses IκB-α phosphorylation and p65 nuclear translocation; Affects cell cycle/apoptosis genes; Down-regulates UDP glucuronosyltransferase genes [3]. | Study on its anti-cancer potential [3]. |
| Solubility (for in vitro studies) | Soluble in DMSO: 50 mg/mL (240.84 mM) [2]. | Supplier (TargetMol) [2]. |
For researchers investigating this compound's mechanism of action as an NF-κB inhibitor, the following workflow details the key experiments from the identified study [3].
| Property | Detail |
|---|---|
| Compound Name | This compound (2-amino-3-chloro-1,4-naphthoquinone) [1] [2] |
| Primary Mechanism | NF-κB inhibitor; suppresses IκB-α phosphorylation and p65 nuclear translocation [1] [2] |
| Key Metabolic Interference | Down-regulates expression of UDP glucuronosyltransferase (UGT) genes [1] |
| Suggested Impact | May slow down excretion of drugs, potentially leading to increased drug exposure and risk of toxicity [1] |
| Reported IC₅₀ (NF-κB inhibition) | 1.7 μM in HepG2 cells [2] |
| Active Concentrations (in vitro) | 1-4 μM [2] |
Q1: What is the specific Phase II metabolic pathway interfered with by this compound? A1: Research indicates that this compound down-regulates the expression of UDP glucuronosyltransferase (UGT) genes [1]. Glucuronidation, a major Phase II reaction, involves UGT enzymes and is critical for making drugs more water-soluble for excretion. Inhibition of this pathway can slow down drug elimination.
Q2: What are the practical implications of this metabolic interference for my in vitro experiments? A2: This interference suggests a potential for drug-drug interactions:
Q3: Are there any other major metabolic liabilities I should be aware of? A3: The primary finding related to metabolism is its effect on UGTs. However, as a naphthoquinone, it is advisable to investigate its own susceptibility to Phase I (e.g., Cytochrome P450) and other Phase II metabolic pathways to fully understand its stability and potential for generating reactive metabolites. Standard metabolic stability assays can be used for this purpose [3].
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Unexpectedly high potency or toxicity of a co-administered drug in the presence of this compound. | This compound is inhibiting the UGT-mediated clearance of the other drug, leading to its accumulation. | Measure the plasma/tissue concentrations of the co-administered drug. Use a UGT-specific probe substrate to confirm the inhibitory potential of this compound in your system. |
| Inconsistent results in drug efficacy assays when this compound is used in combination therapies. | Altered metabolic fate of one or more drugs due to UGT down-regulation. | Re-evaluate combination ratios and dosing schedules. Conduct rigorous pharmacokinetic studies of all agents, both alone and in combination. |
| Need to confirm the effect on UGT expression in a new cell line. | The extent of UGT down-regulation by this compound may be cell-type specific. | Implement quantitative PCR (qPCR) to measure mRNA levels of major UGT isoforms following this compound treatment [1]. Ensure experimental design follows best practices (e.g., MIQE guidelines) for reliable data [4]. |
For researchers needing to validate or probe this interaction further, the following workflow outlines key steps. You can adapt the specific methods (e.g., cell type, time points) based on your experimental goals.
Workflow Stages:
The term TC50 (Toxic Concentration 50) refers to the concentration of a compound that reduces cell viability by 50% [1]. For Quinoclamine, the search results provide related quantitative data which are summarized in the table below.
| Assay Type | Cell Line | Key Metric (Value) | Experimental Context |
|---|---|---|---|
| NF-κB Inhibition [2] | HepG2 | IC50 = 1.7 μM | Suppression of NF-κB activity. |
| Cell Viability (24h) [2] | HepG2 | Concentration range: 1 - 64 μM | Tested range for cytotoxicity; specific TC50 not reported. |
| Cytotoxicity [1] | HepG2/NF-κB | TC50 = 9.1 μM | Concentration required to inhibit cell viability by 50% after 24 hours. |
| Cytotoxicity [1] | A-549 (Lung) | TC50 = 11.3 μM | Concentration required to inhibit cell viability by 50% after 24 hours. |
| Cytotoxicity [1] | MCF7 (Breast) | TC50 = 13.4 μM | Concentration required to inhibit cell viability by 50% after 24 hours. |
Here are detailed methodologies for key experiments from the search results, which you can use to benchmark your own procedures.
This protocol is adapted from general cell viability assessments [3] and specific this compound studies [2] [1].
This protocol is used to determine the IC50 for NF-κB inhibition, a key mechanism of action for this compound [1].
Here are some common challenges and solutions when working with this compound:
Issue: High background in MTT assay.
Issue: Low potency or efficacy of this compound.
Issue: High variability in replicate wells.
The following diagram illustrates the signaling pathway through which this compound exerts its anti-cancer effects, based on the search results.
This mechanistic understanding can help troubleshoot unexpected biological results. For instance, if expected gene expression changes are not observed, you could verify the inhibition of IκB-α phosphorylation via Western blot analysis [2] [1].
| Aspect | Detail |
|---|---|
| Reported IC₅₀ (NF-κB Inhibition) | 1.7 μM (in HepG2 cells) [1] |
| Cell Viability Assay (TC₅₀) | > 64 μM (in HepG2 cells after 24-hour treatment) [2] |
| Key Mechanism of Action | Suppresses endogenous NF-κB activity by inhibiting IκB-α phosphorylation and p65 nuclear translocation [2] [1]. |
| Tested Cell Lines | HepG2 (hepatocellular carcinoma), Hep3B, A-549 (lung epithelial), MCF7 (breast adenocarcinoma) [2]. |
The following methodology is adapted from published studies on quinoclamine [2].
Cell Viability (MTT) Assay:
Western Blot Analysis:
Luciferase Reporter Assay:
The diagram below illustrates the canonical NF-κB signaling pathway and the points where this compound is reported to exert its inhibitory effects.
Q1: The IC₅₀ for NF-κB inhibition is 1.7 µM, but my cells show significant death at 10 µM. What could be wrong?
Q2: Western blot shows no clear reduction in phospho-IκB-α after this compound treatment.
Q3: The luciferase reporter assay shows high background noise.
The tables below compare the efficacy of various chemical and natural agents based on recent research.
Table 1: Efficacy of Chemical and Natural Herbicides
| Agent | Efficacy / Control Rate | Key Experimental Conditions | Citation |
|---|---|---|---|
| Quinoclamine | Variable post-emergent efficacy; may require frequent applications [1]. | Applied at 3% and 5% concentrations in field tests [2]. | |
| Terpinyl Acetate (TA) | High moss control effect; stable performance when combined with surfactants [2]. | Tested at 30% concentration with nonionic surfactants in container seedling experiments [2]. | |
| Limonene | High moss control effect; stable performance when combined with surfactants [2]. | Tested at 30% concentration with nonionic surfactants in container seedling experiments [2]. | |
| Hinoki Essential Oil (HEO) | High moss control effect; stable performance when combined with surfactants [2]. | Tested at 30% concentration with nonionic surfactants in container seedling experiments [2]. | |
| Baking Soda | Effective option in post-emergent trials [1]; selected as a promising agent in plate tests [2]. | Tested at 10% concentration in field experiments [2]. | |
| Pelargonic Acid | Selected as a promising agent in plate tests [2]. | Tested at 30% concentration [2]. | |
| Marengo | Excellent pre-emergent prevention when applied before liverwort establishment [1]. | Information on specific concentration not available in provided search results [1]. |
Table 2: Efficacy of Organic Mulches for Preemergent Control
| Mulch Material | Control Efficacy / Key Finding | Recommended Depth | Citation |
|---|---|---|---|
| Rice Hulls (RH) | >80% control for 'Curly Fries' Hosta; 100% control for 'Pandora's Box' Hosta [3]. | 1.27 cm or more [3]. | |
| Pine Bark (PB) | Excellent liverwort control for both Hosta varieties [3]. | 1.27 cm or more [3]. | |
| Hardwood (HW) | >80% control for 'Curly Fries' Hosta; 100% control for 'Pandora's Box' Hosta [3]. | 1.27 cm or more [3]. | |
| Cocoa Hull (CH) | 100% control for 'Pandora's Box' Hosta; highest water retention (86%) [3]. | 1.27 cm or more [3]. |
For researchers looking to replicate these studies, here are the detailed methodologies.
This methodology is adapted from a 2025 study evaluating agents against Polytrichum commune and Marchantia polymorpha [2].
Agent Preparation:
Screening and Selection:
Surfactant Enhancement:
This methodology is based on a 2024 study on container-grown Hosta plantaginea [3].
Mulch Materials and Application:
Data Collection:
Water Retention Capacity:
The diagram below illustrates the key steps in the experimental process for screening control agents, from initial preparation to final data analysis.
The following diagram outlines the workflow for evaluating organic mulches, focusing on water retention and its impact on liverwort control.
The data reveals several critical points for research and development:
The table below summarizes the key characteristics and research findings for plumbagin, shikonin, and quinoclamine based on the search results.
| Compound | Primary Reported Mechanisms of Action | Key Research Findings & Models | Reported Limitations |
|---|---|---|---|
| Plumbagin [1] [2] [3] | Inhibits NF-κB activation; induces ROS; causes cell cycle arrest & apoptosis; modulates PI3K/Akt/mTOR, STAT3, MAPK pathways [1] [2] [4]. | Broad-spectrum anti-cancer activity (e.g., prostate, breast, lung cancer); anti-inflammatory effects in RAW264.7 cells & endotoxic shock models; protective in neurodegenerative & cardiovascular disease models [2] [3] [5]. | Low bioavailability, poor water solubility, and moderate toxicity (organ toxicity, genotoxicity) limit clinical use [1] [3] [6]. |
| Shikonin [7] [2] | Induces apoptosis via caspase activation; inhibits NF-κB binding and downstream gene activation [8] [2]. | Effective against oral cancer cells; shows efficacy in various autoimmune disease models [8] [2]. | Specific toxicity and bioavailability data not detailed in search results; effects can vary by compound and concentration [7]. |
| This compound [8] [7] | Suppresses NF-κB by inhibiting IκB-α phosphorylation and p65 nuclear translocation [8]. | Inhibits NF-κB in HepG2, MCF7, and A-549 cancer cell lines; anti-cancer potential via cell cycle and apoptosis gene regulation [8]. Screened for efficacy in EAE (MS model), but not the most effective candidate [7]. | May interfere with drug metabolism by down-regulating UDP glucuronosyltransferase genes [8]. |
For the compounds where detailed methodologies were available, the experimental approaches are outlined below.
Plumbagin's mechanisms have been extensively studied using various protocols [2] [3] [9]:
Key findings on this compound are primarily from a 2009 study that used the following methods [8]:
The diagram below synthesizes the reported signaling pathways for the most extensively studied compounds, plumbagin and this compound, illustrating their anti-cancer and anti-inflammatory mechanisms of action.
The table below summarizes the core information available from the search results.
| Aspect | Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) | HepG2 vs. Hep3B Context |
|---|---|---|
| Primary Mechanism | Inhibits NF-κB pathway: suppresses IκB-α phosphorylation and p65 nuclear translocation [1]. | Hep3B constitutively expresses NF-κB, while HepG2 does not [2]. This fundamental difference is crucial for experimental design. |
| Evidence of Anti-cancer Activity | Induces apoptosis; affects cell cycle and apoptosis-related genes; shows anti-cancer potential in HepG2, lung, and breast cancer cell lines [1]. | The two cell lines have different genetic backgrounds (e.g., p53 status, hepatitis B virus infection) and often show differential sensitivity to the same drug treatment [2]. |
| Key Experimental Findings | Down-regulates UDP glucuronosyltransferase genes, suggesting potential to interfere with drug metabolism [1]. | Direct, head-to-head experimental data on this compound's efficacy (e.g., IC50 values) in both cell lines is not available in the searched literature. |
| Other Considerations | Originally a herbicide/algicide; synthetic compound [3]. | A review confirms that HepG2 and Hep3B frequently exhibit different and even opposite outcomes in response to the same pharmacological treatment [2]. |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key study on this compound.
The following diagram illustrates the proposed mechanism by which this compound inhibits the NF-κB pathway, based on the findings in HepG2 cells, and highlights the intrinsic difference in Hep3B cells.
A 2025 study on moss control in forestry nurseries provides the most current experimental context for this compound's use. The research evaluated several natural and synthetic agents, using a commercial this compound product as a reference standard.
Experimental Protocol from the Study [1]:
The search results highlight a significant research trend towards developing natural and sustainable herbicides. The following table summarizes some of the alternatives discussed in the recent literature.
| Herbicide / Agent | Type / Origin | Reported Activity / Notes |
|---|---|---|
| This compound [1] | Synthetic (Chemical) | Used as a reference standard in moss control studies. |
| Terpinyl Acetate (TA) [1] | Plant-derived (Natural) | Showed high moss control effect with low growth inhibition of pine seedlings. |
| Limonene [1] | Plant-derived (Natural) | Demonstrated high efficacy; effect increased when combined with surfactants. |
| Hinoki Essential Oil (HEO) [1] | Plant-derived (Natural) | Effective against mosses; caused cell wall deformation and expanded intercellular spaces. |
| Pelargonic Acid [1] [2] | Plant-derived (Bioherbicide) | A fatty acid known for its herbicidal activity; included in the 2025 moss control study. |
| Various Microbial Phytotoxins [2] | Microbe-derived (Bioherbicide) | A systematic review noted these compounds often cause oxidative stress and reduced chlorophyll. |
A 2025 systematic review on bioherbicides notes that while many natural compounds show herbicidal injury (e.g., oxidative stress, chlorophyll reduction), their specific modes of action (MOA) are often not fully elucidated. The review found strong evidence for only a few specific MOAs in bioherbicides, including photosystem II inhibition, microtubule synthesis inhibition, and carotenoid synthesis inhibition [2].
Based on the gathered information and common practices in herbicide science, here is a proposed workflow for how a detailed, data-driven comparison of herbicidal modes of action can be conducted. This aligns with the advanced diagnostic methods mentioned in the search results [3].
The table below summarizes the key characteristics and experimental data for four distinct apoptosis-inducing compounds, highlighting their primary mechanisms and research applications.
| Compound | Primary Mechanism of Action | Key Experimental Findings | Cell Lines Tested (IC₅₀/TC₅₀) | Advantages & Research Applications |
|---|---|---|---|---|
| Quinoclamine [1] | Inhibits NF-κB signaling; suppresses IκB-α phosphorylation and p65 nuclear translocation [1]. | Induces apoptosis via NF-κB blockade; down-regulates UGT genes, potentially slowing drug metabolism [1]. | HepG2 (liver), Hep3B (liver), MCF7 (breast), A-549 (lung) [1]. | Novel NF-κB inhibitor; anti-cancer potential beyond herbicidal use; useful for studying NF-κB pathway and drug metabolism interactions. |
| Sulforaphane [2] | Multi-target; modulates Fas/FasL pathway, ROS, NF-κB, p53; induces cell cycle arrest [2]. | Upregulates Fas expression; increases Bax/Bcl-2 ratio; activates caspase-3/8/9 [2]. | MDA-MB-231 (breast), DU145 (prostate), HepG2 (liver), A2780 (ovarian), and others [2]. | Broad-spectrum, natural compound; well-studied for chemoprevention; useful for studying crosstalk between multiple cell death and survival pathways. |
| Raptinal [3] | Triggers intrinsic apoptosis; induces rapid MOMP and cytochrome c release, BAX/BAK-independent [3]. | Rapid apoptosis induction (minutes to hours); effective in BAX/BAK knockout cells [3]. | U-937 (leukemia), HCT116 (colon), and a wide variety of others [3]. | Rapid-acting tool compound; reliable positive control for apoptosis assays; useful for studying BAX/BAK-independent intrinsic apoptosis. |
| Quinoxaline Derivatives [4] | ROS induction; pro-apoptotic activity; specific molecular targets not fully elucidated [4]. | Dose-dependent ROS production and apoptosis induction; selective for cancer cells (e.g., A549) over non-cancerous Raw 264.7 macrophages [4]. | A549 (lung), HeLa (cervical), MCF-7 (breast) [4]. | Cancer-selective cytotoxicity; easily synthesized; promising scaffolds for developing new anticancer agents. |
To ensure experimental reproducibility, here are the key methodologies from the cited literature.
Cell Viability and Cytotoxicity (MTT Assay) [1] [4]: Cells are subcultured and treated with the compound for a specified period (e.g., 24 hours). MTT reagent is added and converted to purple formazan by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured. Cell viability is calculated as a percentage of the solvent-treated control, and the TC₅₀ or IC₅₀ (concentration causing 50% reduction in viability or activity) is determined [1].
Apoptosis Detection (Annexin V/Propidium Iodide Staining) [4]: Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). The stained cells are analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].
Western Blot Analysis [1]: After treatment, cells are lysed. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies (e.g., against p65, IκB-α, phosphorylated IκB-α, or caspases) followed by horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence and autoradiography. Band intensities can be quantified to assess changes in protein expression, phosphorylation, or cleavage [1].
Reactive Oxygen Species (ROS) Measurement [4]: Cells are loaded with a fluorescent dye like H₂DCFDA. This cell-permeable dye is deacetylated by intracellular esterases and turns into a highly fluorescent compound upon oxidation by ROS. After compound treatment, the increase in fluorescence intensity is measured, indicating the level of intracellular ROS production [4].
The following diagrams, created using Graphviz, illustrate the core mechanisms through which this compound and Raptinal induce cell death, based on the experimental data.
When selecting an apoptosis inducer for your research, the choice depends heavily on the specific pathway or biological question you are investigating.
The table below summarizes the known effects of this compound on drug-metabolizing enzymes based on a transcriptomic analysis in HepG2 cells [1] [2].
| Mechanism of Interaction | Affected Enzyme/Pathway | Experimental Finding | Implication for Drug Metabolism |
|---|---|---|---|
| Transcriptional Downregulation | UDP Glucuronosyltransferases (UGTs) | Down-regulated gene expression involved in phase II metabolism [1]. | May slow down the excretion of drugs that are metabolized by UGT enzymes, potentially leading to increased drug exposure and toxicity risk. |
| Inhibition of NF-κB Pathway | IκB-α phosphorylation & p65 nuclear translocation | Suppressed endogenous and induced NF-κB activity in HepG2, lung, and breast cancer cell lines [1]. | The primary anti-cancer mechanism; may have indirect effects on the metabolism of drugs whose enzyme expression is regulated by NF-κB. |
To put this compound's profile into context, the table below compares it with other natural compounds and their interactions with Cytochrome P450 (CYP) enzymes, a crucial family of phase I metabolizing enzymes. Note that this data is derived from a separate study on recombinant human CYP enzymes [3].
| Compound Class | Example Compounds | Most Potently Inhibited CYP Enzymes | Inhibition Potency (IC₅₀) |
|---|---|---|---|
| Naphthoquinone | This compound | UDP Glucuronosyltransferases (UGTs) [1] | Data not available for CYP enzymes in search results. |
| Protoberberine Alkaloids | Berberine, Palmatine | CYP2D6, CYP3A4 [3] | Potent (IC₅₀ < 1 µM) [3] |
| Aporphine Alkaloids | Isocorydine, Glaucine | CYP2D6 [3] | Potent to Marginal (IC₅₀ ~0.5 to 7.6 µM) [3] |
| Protopine Alkaloids | Protopine, Allocryptopine | CYP2C19, CYP2D6 [3] | Marginal to Weak (IC₅₀ ~4.0 to >100 µM) [3] |
> Note on Comparability: The experimental systems differ; this compound data is from a cell-based gene expression study, while the alkaloid data is from a direct enzyme inhibition assay. The tables illustrate different mechanisms (gene regulation vs. direct enzyme inhibition).
For reproducibility, here are the key methodologies from the cited studies.
1. Transcriptomic Analysis of this compound (Cell-based)
2. CYP Enzyme Inhibition Assay (Enzyme-based)
The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on drug metabolism, as identified in the research [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard